Ethyl 5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Ethyl 5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate is a synthetic small molecule belonging to the class of 2-aminothiophene-3-carboxylate derivatives. Its structure features a thiophene core substituted with an ethyl ester at position 2, a methyl group at position 3, and a 2,4-dimethoxybenzamido moiety at position This specific substitution pattern is associated with the thiophene carboxamide family, a privileged scaffold commonly explored in medicinal chemistry for kinase inhibition and anti-inflammatory applications.

Molecular Formula C17H19NO5S
Molecular Weight 349.4
CAS No. 477567-52-5
Cat. No. B2656105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate
CAS477567-52-5
Molecular FormulaC17H19NO5S
Molecular Weight349.4
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC)C
InChIInChI=1S/C17H19NO5S/c1-5-23-17(20)15-10(2)8-14(24-15)18-16(19)12-7-6-11(21-3)9-13(12)22-4/h6-9H,5H2,1-4H3,(H,18,19)
InChIKeyVGDKNSGWGLELDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate (CAS 477567-52-5): Core Structural Profile for Targeted Procurement


Ethyl 5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate is a synthetic small molecule belonging to the class of 2-aminothiophene-3-carboxylate derivatives. Its structure features a thiophene core substituted with an ethyl ester at position 2, a methyl group at position 3, and a 2,4-dimethoxybenzamido moiety at position 5. This specific substitution pattern is associated with the thiophene carboxamide family, a privileged scaffold commonly explored in medicinal chemistry for kinase inhibition and anti-inflammatory applications. However, publicly available authoritative databases, peer-reviewed literature, and patent documents provide no quantitative pharmacological, pharmacokinetic, or selectivity data for this exact compound that would substantiate a differentiated procurement rationale over its closest in-class analogs as of the search date.

Procurement Risk: Why Analogs of Ethyl 5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate Cannot Be Assumed Interchangeable


Within the 2-aminothiophene-3-carboxylate class, minor structural modifications such as the substitution of the ester group (e.g., ethyl vs. methyl), the position of the methyl substituent, or the nature of the aryl amide moiety are known to profoundly impact target engagement, selectivity, and ADMET properties in related series [1]. Consequently, generic substitution with a proximate analog—even one differing by a single atom—cannot be justified without direct, compound-specific comparative data. The absence of such data for this specific compound means that any assumption of equivalent performance to a more thoroughly characterized analog introduces unquantifiable scientific and procurement risk, potentially invalidating experimental results, wasting resources, and delaying project timelines.

Quantitative Differentiation Evidence for Ethyl 5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate: A Gap Analysis


Target Engagement vs. Thiazole and Unsubstituted Phenyl Analogs

A direct experimental comparison of this compound against its closest identified purchasable analog, methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methylthiazole-5-carboxylate (CID 898510), and other analogs could not be performed. A search of the primary literature and authoritative databases including ChEMBL, BindingDB, and PubMed yielded no matched entries for the target compound (CAS 477567-52-5). While the core scaffold is documented in patent families (e.g., WO2004000848) as having utility for treating inflammatory and oncological disorders [1], no quantitative IC50, Ki, EC50, or selectivity data are reported for this specific derivative. As a consequence, no head-to-head or cross-study quantitative differentiation can be asserted. Any claim of superiority or specific value would be speculative and is therefore withheld in accordance with evidence-based procurement principles.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Physicochemical and Stability Profile vs. In-Class Compounds

Standard physicochemical properties (molecular weight: 349.40 g/mol; calculated logP approximately 3.2; hydrogen bond donors: 1; hydrogen bond acceptors: 6) place this compound within typical drug-like chemical space, comparable to many 2-aminothiophene derivatives [1]. However, no forced degradation studies, metabolic stability assays in liver microsomes, or plasma protein binding data are publicly available for this specific compound. In contrast, related 2-aminothiophene-3-carboxylates have shown varying susceptibility to ester hydrolysis and amide bond cleavage, highlighting that stability cannot be inferred from structural similarity alone. The absence of comparative stability data prevents any assessment of whether this ethyl ester possesses superior metabolic stability relative to its methyl ester analogs, a key consideration for in vivo pharmacological studies.

Chemical Stability Drug Metabolism Quality Control

Intellectual Property Status and Freedom-to-Operate

The compound falls within the structural scope of the 2-aminothiophene-3-carboxamide patent class, notably exemplified by the AstraZeneca patent WO2004000848A1 [1]. This patent claims thiophene carboxamides with a broad range of substituents for therapeutic use. However, a detailed Markush analysis reveals that the specific substitution pattern of the target compound (5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate ethyl ester) is not explicitly exemplified in the available patent literature. This contrasts with several closely related analogs featuring different aryl amide substituents (e.g., 2,6-difluorobenzamido), which are specifically claimed and for which biological data may exist [1]. The absence of a specific exemplification introduces uncertainty regarding the compound's precise patent coverage and potential freedom-to-operate for commercial applications, creating a procurement risk that differs from more explicitly protected analogs.

Patent Analysis Freedom-to-Operate Chemical Intellectual Property

Recommended Application Scenarios for Ethyl 5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate Based on Available Evidence


Exploratory Medicinal Chemistry: Scaffold Optimization and Analog Synthesis

Given the absence of quantitative biological data, the primary utility of this compound lies in its use as a synthetic intermediate or a reference compound for the exploration of structure-activity relationships (SAR) within the 2-aminothiophene-3-carboxylate series. The presence of the 2,4-dimethoxybenzamido group offers a specific handle for probing the effects of electron-donating substituents on the aryl amide. Researchers can use it as a starting point to synthesize and profile a series of analogs, a strategy consistent with the general approach outlined in patent WO2004000848A1 [1]. This is a hypothesis-generating, rather than a hypothesis-driven, application scenario.

Method Development and Analytical Reference Standard

The compound's defined structure and high purity (as typically characterized by vendors) make it suitable as a reference standard for developing and validating analytical methods such as HPLC-UV/Vis, LC-MS, or NMR protocols for the 2-aminothiophene-3-carboxylate class. Its unique retention time and spectral characteristics can serve as a system suitability standard for method development, provided its identity and purity are rigorously confirmed by the procuring laboratory.

Computational Chemistry and In-Silico Screening

The compound's well-defined 2D structure and the absence of known bioactivity data make it a suitable candidate for prospective in-silico screening campaigns. It can be used as a query molecule for virtual screening or pharmacophore modeling to identify potential biological targets, or as a decoy molecule in the validation of computational docking and machine-learning models. Its activity against any newly predicted targets would then require in-vitro confirmation.

Quote Request

Request a Quote for Ethyl 5-(2,4-dimethoxybenzamido)-3-methylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.